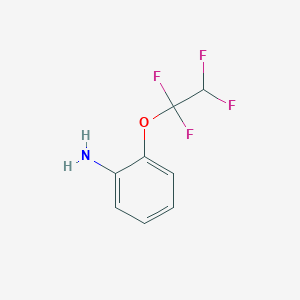

2-(1,1,2,2-Tetrafluoroethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSFRWGGGZNTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380929 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35295-34-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35295-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS number 35295-34-2

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS: 35295-34-2)

This guide provides a comprehensive technical overview of this compound, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, a plausible synthetic route, key applications, and critical safety protocols, grounded in authoritative data.

Introduction and Strategic Importance

This compound, identified by CAS number 35295-34-2, is an aromatic amine of significant interest in the field of medicinal chemistry and materials science.[1][2] Its structure incorporates a 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) attached to an aniline core. This moiety is particularly valuable in drug design. The strategic incorporation of fluorine into bioactive molecules is a widely used method to modulate and enhance their therapeutic profiles.[3][4] The tetrafluoroethoxy group can significantly improve a compound's lipophilicity, metabolic stability, and binding affinity to protein targets, making it a desirable feature in the development of novel pharmaceutical candidates.[5] This guide serves as a core reference for understanding and utilizing this versatile intermediate.

Physicochemical and Structural Data

A summary of the core chemical and physical properties of this compound is essential for its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35295-34-2 | [1][6][7] |

| Molecular Formula | C₈H₇F₄NO | [1][7][8][9] |

| Molecular Weight | 209.14 g/mol | [1][7][9] |

| Synonyms | 2-(1,1,2,2-tetrafluoroethoxy)phenylamine | |

| Purity | Typically ≥97% | |

| InChI Key | MUSFRWGGGZNTGC-UHFFFAOYSA-N | |

| Appearance | Likely a liquid, may be colorless to yellow | [10] |

| Storage Temperature | Ambient |

Synthesis Pathway and Experimental Protocol

The synthesis of aryl tetrafluoroethyl ethers is not as straightforward as a standard Williamson ether synthesis due to the gaseous nature and reactivity of tetrafluoroethylene (TFE). The most plausible route, adapted from literature on analogous compounds, involves the reaction of an aminophenol with TFE under basic conditions.[11][12]

Proposed Synthetic Route: Nucleophilic Addition to Tetrafluoroethylene

The core of the synthesis is the addition of the phenoxide, generated from 2-aminophenol, to tetrafluoroethylene. The electron-withdrawing nature of the fluorine atoms makes the double bond of TFE susceptible to nucleophilic attack.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations. CAUTION: This reaction involves a high-pressure gas (TFE) and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.

-

Reactor Preparation: To a dry, inert high-pressure reactor, add 2-aminophenol (1.0 eq) and a suitable anhydrous aprotic polar solvent, such as Dimethylformamide (DMF).

-

Deprotonation: Cool the mixture to 0°C and add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. The causality here is the quantitative generation of the sodium phenoxide nucleophile, which is essential for initiating the attack on TFE. Allow the mixture to stir until hydrogen evolution ceases.

-

TFE Addition: Seal the reactor. Evacuate and purge with nitrogen. Introduce tetrafluoroethylene (TFE, ~1.5-2.0 eq) gas, pressurizing the reactor.

-

Reaction: Heat the sealed reactor to a specified temperature (e.g., 60-80°C) and maintain with vigorous stirring for several hours. The reaction progress should be monitored by sampling and analysis (TLC or GC-MS) if the reactor setup permits.

-

Workup: After cooling the reactor to room temperature, carefully vent the excess TFE. Quench the reaction mixture by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product must be purified, typically via flash column chromatography on silica gel, to yield the pure this compound.

-

Characterization: The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to validate the successful synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile building block for more complex molecules.[5] The aniline functional group is a cornerstone of synthetic chemistry, readily participating in a wide array of reactions.

-

Amide Bond Formation: The amino group can be acylated to form amides, a common linkage in many pharmaceutical agents.

-

Diazotization Reactions: It can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

-

N-Alkylation/Arylation: The aniline can undergo reactions like Buchwald-Hartwig amination to form more complex diaryl or alkyl-aryl amines.

The presence of the tetrafluoroethoxy group imparts desirable properties to the final compounds, which is a key consideration in drug discovery.[13] This includes enhanced metabolic stability by blocking sites susceptible to oxidative metabolism and increased lipophilicity, which can improve membrane permeability and bioavailability.[5]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS NO. 35295-34-2 | this compound | C8H7F4NO [localpharmaguide.com]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 35295-34-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. 35295-34-2 | this compound | Tetrahedron [thsci.com]

- 10. fishersci.se [fishersci.se]

- 11. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. sfdchem.com [sfdchem.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous innovative pharmaceuticals and advanced materials. Among the vast array of fluorinated building blocks, 2-(1,1,2,2-Tetrafluoroethoxy)aniline emerges as a compound of significant interest. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 35295-34-2, is an aromatic amine distinguished by the presence of a tetrafluoroethoxy group at the ortho position of the aniline ring.[1] This substitution profoundly influences the molecule's properties.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 35295-34-2 | [1] |

| Molecular Formula | C₈H₇F₄NO | [1] |

| Molecular Weight | 209.14 g/mol | [1] |

| Appearance | Varies; often supplied as a liquid or solid | |

| Predicted XlogP | 2.8 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | [3] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |

| Predicted Rotatable Bond Count | 3 | [3] |

Structural Representation

The chemical structure of this compound is depicted below. The ortho-substitution pattern is crucial for its reactivity and potential interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The key challenge lies in the formation of the ether linkage between the aniline precursor and the tetrafluoroethyl moiety. Two primary retrosynthetic approaches are considered: Williamson ether synthesis and nucleophilic aromatic substitution.

Retrosynthetic Analysis and Plausible Synthetic Routes

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol: Modified Williamson Ether Synthesis

This protocol is a plausible route based on established chemical principles for the synthesis of fluorinated aryl ethers.

Reaction Scheme:

2-Aminophenol + Tetrafluoroethylene → this compound

Step-by-Step Methodology:

-

Deprotonation of 2-Aminophenol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminophenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise under a nitrogen atmosphere. The evolution of hydrogen gas should be observed. Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium phenoxide.

-

Addition of Tetrafluoroethylene: Introduce tetrafluoroethylene gas into the reaction mixture at a controlled rate. This step should be performed in a well-ventilated fume hood with appropriate safety precautions due to the gaseous nature of the reactant.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aprotic Polar Solvent (DMF): DMF is chosen for its ability to dissolve the reactants and its high boiling point, which can facilitate the reaction if heating is required. Its polar nature helps to stabilize the charged intermediate.

-

Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide ion, which is essential for the subsequent etherification.

-

Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 6.5 - 7.5 | Multiplet | Aromatic protons |

| 5.8 - 6.2 | Triplet of triplets | -OCHF₂-CH F₂ | |

| 3.5 - 4.5 | Broad singlet | -NH ₂ | |

| ¹³C NMR | 140 - 150 | Singlet | C-NH₂ |

| 130 - 140 | Singlet | C-O | |

| 115 - 125 | Multiplet | Aromatic CH | |

| 110 - 120 | Triplet | -OC F₂-CHF₂ | |

| 105 - 115 | Triplet | -OCF₂-C HF₂ | |

| ¹⁹F NMR | -80 to -90 | Doublet | -OCF ₂-CHF₂ |

| -135 to -145 | Doublet of triplets | -OCF₂-CH F₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (two bands for primary amine) |

| 1600 - 1650 | N-H bending |

| 1200 - 1300 | C-N stretching |

| 1000 - 1200 | C-F stretching (strong, broad bands) |

| 1250 - 1350 | Aryl-O stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the tetrafluoroethoxy group and fragmentation of the aniline ring.

Applications in Research and Development

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas, particularly in drug discovery and materials science. It is commercially available as a specialty product for proteomics research applications.[1]

Role in Drug Discovery

The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[4] The aniline scaffold is a common feature in many biologically active molecules. Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical agents with potentially improved properties.

Caption: Potential impact of this compound in drug discovery.

Use in Proteomics Research

The commercial availability of this compound for proteomics research suggests its use as a chemical probe or a building block for designing such probes.[1] The tetrafluoroethoxy group can serve as a unique tag for identification and quantification in mass spectrometry-based proteomics workflows.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated building block with significant potential for advancing research in medicinal chemistry, proteomics, and materials science. Its unique structural features, conferred by the ortho-tetrafluoroethoxy group on the aniline ring, make it an attractive starting material for the synthesis of novel compounds with tailored properties. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and potential utility outlined in this guide provide a solid framework for researchers and scientists to explore the full potential of this intriguing molecule.

References

-

Chem-Impex International, Inc. 2-(2,2,2-Trifluoroethoxy)aniline. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]

-

Fluoropharm. This compound. [Link]

-

PubChemLite. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Hydroxy-4-(trifluoromethyl)aniline: A Key Chemical Intermediate. [Link]

- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]

- Google Patents. Synthetic method of 2, 3, 4-trifluoroaniline.

-

Google Patents. United States Patent. [Link]

-

Local Pharma Guide. This compound. [Link]

- Google Patents. Method for preparing 2-trifluoro-methoxy-aniline.

-

SpectraBase. N-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE. [Link]

-

ProQuest. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

-

ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]

-

ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]

-

Applichem. 4-(1,1,2,2-Tetrafluoroethoxy)aniline. [Link]

- Google Patents. Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine.

-

ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

- Google Patents. Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

The strategic introduction of fluorine into bioactive compounds is a widely used approach in modern drug design to modulate the stability and bio-absorption of pharmaceuticals. The tetrafluoroethoxy moiety, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents and advanced materials.

Synthetic Strategy Overview

The most logical and commonly employed synthetic route to this compound involves a two-step sequence. This strategy leverages readily available starting materials and established chemical transformations. The overall synthetic pathway can be visualized as follows:

Caption: Generalized mechanism for the O-alkylation of 2-nitrophenol with tetrafluoroethylene.

Experimental Protocol: O-Alkylation

Safety First: Tetrafluoroethylene (TFE) is a flammable and potentially explosive gas that can form explosive peroxides in the presence of air. [1]It should be handled with extreme caution in a well-ventilated fume hood, and all ignition sources must be eliminated. [2]It is recommended to use TFE with an inhibitor. [2] Materials:

-

2-Nitrophenol

-

Tetrafluoroethylene (TFE)

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Autoclave or high-pressure reactor

Procedure:

-

To a high-pressure reactor, add 2-nitrophenol and a suitable polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to the mixture. The base will deprotonate the phenol to form the more nucleophilic phenoxide.

-

Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduce tetrafluoroethylene gas into the reactor to the desired pressure. The reaction is typically carried out under elevated pressure to increase the concentration of TFE in the solution.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature will depend on the specific substrate and solvent used.

-

Maintain the reaction at this temperature with vigorous stirring for several hours until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess TFE.

-

The reaction mixture is then worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.

-

The crude product can be purified by column chromatography on silica gel.

PART 2: Reduction of 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.

Reaction Mechanism

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen, typically hydrogen gas. The nitro group is reduced in a stepwise manner to the corresponding amine.

Caption: Workflow for the catalytic reduction of the nitro intermediate.

Experimental Protocol: Catalytic Hydrogenation

Safety First: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care.

Materials:

-

2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene in a solvent such as methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol%.

-

Seal the vessel and purge the system with an inert gas to remove any oxygen.

-

Introduce hydrogen gas, either from a balloon or a pressurized cylinder, and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| CAS Number | 35295-34-2 |

Spectroscopic Data (Predicted and from related compounds):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The proton of the CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two carbons of the tetrafluoroethoxy group. The signals for the carbons bearing fluorine atoms will be split due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show two distinct signals for the -CF₂- and -CHF₂ groups, with characteristic coupling patterns.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Research

Fluorinated anilines, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the tetrafluoroethoxy group can enhance the biological activity and pharmacokinetic properties of a molecule. This building block can be used in the development of new chemical entities targeting a wide range of diseases.

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of hazardous materials, particularly tetrafluoroethylene. The outlined two-step approach, involving O-alkylation of 2-nitrophenol followed by catalytic hydrogenation, provides a reliable and efficient route to this valuable fluorinated building block. Proper execution of the experimental protocols and thorough characterization of the final product are essential for successful synthesis and subsequent applications in research and development.

References

- Google Patents.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Tetrafluoroethylene. [Link]

-

ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

Reaction Chemistry & Engineering. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

-

PubMed Central (PMC). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

PubMed. Defluoridation of water via doping of polyanilines. [Link]

-

Chemistry LibreTexts. Experiment 9: Reduction of a Nitro Group: Preparation of m-aminoacetophenone. [Link]

-

National Center for Biotechnology Information. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

-

Allen Digital. Prepare / convert nitrobenzene into aniline. [Link]

-

ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

-

AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

PubMed Central (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

The Royal Society of Chemistry. Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]

-

YouTube. Aniline Synthesis via Tin Reduction (Science Explained). [Link]

-

ResearchGate. A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes. [Link]

- Google Patents. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

Wikipedia. Tetrafluoroethylene. [Link]

Sources

An In-Depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(1,1,2,2-Tetrafluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in modern chemical synthesis. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety imparts unique electronic and lipophilic properties, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This document details the compound's core physicochemical properties, including its precise molecular weight, outlines common synthetic strategies, describes a representative experimental protocol for its use, and discusses its primary applications and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate.

Core Physicochemical Properties

This compound, also known as 2-(1,1,2,2-tetrafluoroethoxy)benzenamine, is a substituted aniline featuring a tetrafluoroethoxy group at the ortho position. This substitution is critical as it sterically and electronically influences the reactivity of the amine group and modulates the overall properties of the molecule.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis and for analytical characterization. The molecular weight of this compound is precisely 209.14 g/mol .[1][2][3][4] This value is derived from its molecular formula, C8H7F4NO.[1][3][4]

A summary of its key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 209.14 g/mol | [1][2][3] |

| Molecular Formula | C8H7F4NO | [1][3][4] |

| CAS Number | 35295-34-2 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC(C(F)F)(F)F | [5] |

| InChI Key | MUSFRWGGGZNTGC-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 209.04637 Da | [5] |

Synthesis and Spectroscopic Characterization

The synthesis of fluorinated anilines is a cornerstone of modern medicinal chemistry. While specific, high-yield synthetic routes for this compound are often proprietary, analogous syntheses provide a logical framework for its preparation. A common strategy involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-substituted nitrobenzene followed by reduction of the nitro group.

A plausible synthetic pathway is the reaction of 2-nitrophenol with tetrafluoroethylene under basic conditions, followed by a standard reduction of the resulting nitro-intermediate to the target aniline. The choice of reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Fe/HCl or SnCl2) is critical and is selected based on substrate tolerance, yield, and scalability.

Spectroscopic characterization is non-negotiable for structural verification.

-

¹H NMR: Would show characteristic signals for the aromatic protons, the amine (-NH2) protons, and a triplet of triplets for the -OCHF2 proton, split by the adjacent -CF2- group and the proton itself.

-

¹⁹F NMR: Would display two distinct multiplets corresponding to the two non-equivalent fluorine environments (-CF2- and -CHF2).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 209.0464 (high resolution), confirming the elemental composition.

Applications in Drug Development and Materials Science

The strategic incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoroethoxy group in this aniline serves as a lipophilic yet metabolically robust isostere for other functional groups.

Key Application Areas:

-

Pharmaceutical Intermediates: Fluorinated anilines are crucial building blocks for a wide range of pharmaceuticals.[6][7][8] For instance, related aniline structures are central to the synthesis of kinase inhibitors, agrochemicals, and other bioactive molecules.[6][9] The amine group provides a reactive handle for amide bond formation, cyclizations, and other key transformations in multi-step syntheses.[10]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties can enhance the efficacy and environmental profile of pesticides and herbicides.[6] For example, the related compound 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a key intermediate for the insecticide hexaflumuron.[9][11]

-

Advanced Materials: The unique properties imparted by the fluoroalkoxy group make this compound a candidate for the synthesis of specialty polymers and coatings that require high thermal stability and chemical resistance.[6]

The following diagram illustrates the role of this compound as a foundational building block in a typical drug discovery workflow.

Caption: Workflow of aniline as a building block in drug discovery.

Experimental Protocol: Amide Coupling

This protocol provides a representative, self-validating method for using this compound in a standard amide coupling reaction, a fundamental transformation in pharmaceutical synthesis.

Objective: To synthesize an N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)amide derivative.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Ethyl acetate/Hexanes for TLC elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the aniline.

-

Aniline Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC reaction, driving the reaction forward.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every hour. Spot the starting aniline, the carboxylic acid, and the reaction mixture. The appearance of a new, typically less polar spot and the consumption of the starting materials indicate reaction progression.

-

Workup: Once the reaction is complete (as judged by TLC), quench it by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess DIPEA and unreacted aniline, while the bicarbonate wash removes unreacted carboxylic acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Verification: Purify the crude amide product by flash column chromatography on silica gel. Verify the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Safety and Handling

As with any substituted aniline, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[12] Handle the compound in a well-ventilated chemical fume hood.[13]

-

Inhalation/Contact: Avoid breathing dust, vapors, or mist.[12] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water and seek medical advice.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[14]

While this specific compound is not listed as hazardous for transport, related fluorinated anilines can cause skin, eye, and respiratory irritation.[12][15] Always consult the material-specific Safety Data Sheet (SDS) before use.[13]

References

-

This compound | C8H7F4NO. PubChem. [Link]

-

Safety Data Sheet - this compound. Angene Chemical. [Link]

-

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. PubChem. [Link]

-

This compound. Local Pharma Guide. [Link]

-

Safety Data Sheet - Tetrafluoroethylene. Airgas. [Link]

-

Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. ProQuest. [Link]

-

This compound. PubChemLite. [Link]

-

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Suzhou Senfeida Chemical Co., Ltd. [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline.

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Institutes of Health (NIH). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7F4NO | CID 2778434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35295-34-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS NO. 35295-34-2 | this compound | C8H7F4NO [localpharmaguide.com]

- 5. PubChemLite - this compound (C8H7F4NO) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 8. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron - ProQuest [proquest.com]

- 10. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis | MDPI [mdpi.com]

- 11. sfdchem.com [sfdchem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. airgas.com [airgas.com]

- 15. chemicalbook.com [chemicalbook.com]

Navigating the Physicochemical Landscape of a Novel Fluorinated Aniline: A Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Anilines in Drug Discovery and Materials Science

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, imparts a unique set of properties that are highly sought after in these fields. The electron-withdrawing nature of the fluoroalkoxy group can significantly alter the basicity of the aniline nitrogen, influencing its reactivity and potential for intermolecular interactions. Furthermore, the lipophilicity of the fluorinated moiety can enhance membrane permeability and modulate pharmacokinetic profiles of drug candidates.

2-(1,1,2,2-Tetrafluoroethoxy)aniline, with its ortho-substituted aniline ring, presents a valuable synthon for the creation of novel compounds with tailored properties. A thorough understanding of its fundamental physicochemical parameters, particularly its boiling point, is critical for its effective utilization. The boiling point dictates the appropriate conditions for purification, such as distillation, and provides insights into the compound's volatility and intermolecular forces.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₄NO | |

| Molecular Weight | 209.14 g/mol | |

| CAS Number | 35295-34-2 | |

| Boiling Point | Not experimentally determined at atmospheric pressure. Estimated to be > 200 °C. The meta-isomer, 3-(1,1,2,2-Tetrafluoroethoxy)aniline, has a reported boiling point of 100 °C at 7 mmHg. | In-house estimation based on analogous compounds |

| Appearance | Likely a liquid at room temperature | In-house estimation |

| Solubility | Expected to be soluble in common organic solvents | In-house estimation |

The Boiling Point of this compound: A Multifaceted Analysis

Theoretical Considerations and Estimation

The boiling point of a compound is a reflection of the strength of its intermolecular forces. For this compound, these forces include:

-

Hydrogen Bonding: The primary amine group (-NH₂) can participate in hydrogen bonding, which significantly increases the boiling point.

-

Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create a net dipole moment, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.

The presence of the bulky and highly electronegative 1,1,2,2-tetrafluoroethoxy group at the ortho position is expected to have a significant impact on the boiling point. It can sterically hinder the hydrogen bonding capabilities of the adjacent amine group, potentially lowering the boiling point compared to an isomer where such hindrance is absent. However, the increased molecular weight and surface area due to this group will contribute to stronger van der Waals forces, which would increase the boiling point.

Based on the reported boiling point of its isomer, 3-(1,1,2,2-Tetrafluoroethoxy)aniline (100 °C at 7 mmHg), it is highly probable that this compound will also require distillation under reduced pressure to avoid decomposition at higher temperatures. A direct conversion of the boiling point at reduced pressure to atmospheric pressure is not always accurate for complex molecules, but it strongly suggests a boiling point well above 200 °C at atmospheric pressure.

Experimental Determination of the Boiling Point

Given the lack of a definitive literature value, the experimental determination of the boiling point of this compound is a crucial step for any researcher working with this compound. The following are established methods suitable for this purpose.

This is the most common and accurate method for determining the boiling point of a liquid.

Protocol:

-

Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the purity of the sample. The apparatus should include a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the temperature of the vapor.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), a pressure correction will be necessary to estimate the normal boiling point.

Logical Relationship: Distillation for Boiling Point Determination

Caption: Workflow for boiling point determination via distillation.

This micro-scale method is suitable when only a small amount of the compound is available.

Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed capillary tube and place it inside the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Experimental Workflow: Thiele Tube Method

Caption: Step-by-step process for the Thiele tube boiling point determination.

Synthesis and Purification Considerations

A plausible synthetic route to this compound involves the reaction of 2-aminophenol with tetrafluoroethylene under basic conditions.

Hypothetical Synthetic Pathway:

Caption: A potential synthetic route to the target molecule.

Given the likely high boiling point of the product, purification by vacuum distillation is the recommended method. This will prevent potential decomposition that could occur at atmospheric pressure. The thermal stability of fluorinated anilines can vary, and it is crucial to monitor the distillation process carefully.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Toxicity: Anilines are generally toxic and can be absorbed through the skin. Avoid direct contact and inhalation.

-

Thermal Hazards: Be cautious when heating the compound, as it may have a high boiling point.

Conclusion

This compound is a valuable building block with significant potential in medicinal chemistry and materials science. While its boiling point has not been formally documented, this guide provides a robust framework for its estimation and experimental determination. By understanding the interplay of intermolecular forces and leveraging established laboratory techniques, researchers can confidently handle and purify this compound, unlocking its full potential in the synthesis of novel and impactful molecules. The provided protocols and theoretical discussions serve as a comprehensive resource for scientists and developers working at the forefront of chemical innovation.

References

- Fluorinated Aniline Derivatives. (n.d.).

- The Significance of 3-Fluoroaniline. (n.d.). Oakwood Chemical.

-

This compound. (n.d.). Local Pharma Guide. [Link]

-

This compound. (n.d.). PubChem. [Link]

- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. (n.d.). Suzhou Senfeida Chemical Co., Ltd.

- 2-(Trifluoromethoxy)aniline. (n.d.). Sigma-Aldrich.

- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2020).

- 3-(1,1,2,2-Tetrafluoroethoxy)aniline. (n.d.). iChemical.

solubility of 2-(1,1,2,2-Tetrafluoroethoxy)aniline in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(1,1,2,2-Tetrafluoroethoxy)aniline in Organic Solvents

Foreword: A Predictive and Methodological Approach

As a key intermediate in pharmaceutical synthesis and materials science, understanding the solubility of this compound is critical for process development, reaction optimization, and formulation. While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a framework for predicting, understanding, and experimentally determining its solubility profile. By leveraging fundamental physicochemical principles and established methodologies, researchers can confidently characterize the behavior of this compound in various organic solvents. This document is structured to empower laboratory professionals with both the theoretical foundation and the practical tools necessary for successful process chemistry.

Part 1: Physicochemical Characterization and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." To predict the behavior of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

The molecule possesses a distinct dual nature. The aniline portion of the molecule contains a polar amino (-NH₂) group attached to a benzene ring, which is capable of hydrogen bonding. This suggests a potential affinity for polar solvents. Conversely, the 1,1,2,2-tetrafluoroethoxy group (-OCH₂CF₂H) is highly fluorinated and electron-withdrawing, creating a nonpolar, lipophilic, and somewhat "fluorous" character. This duality dictates its solubility, making it unlikely to be a simple case of high solubility in all polar or all nonpolar solvents.

Key Molecular Properties:

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₈H₇F₄NO | - |

| Molecular Weight | 209.14 g/mol | Influences mass-based solubility measurements. |

| Polarity | Amphiphilic (possessing both polar and nonpolar regions) | Likely to have moderate solubility in a range of solvents rather than extreme solubility in one class. |

| Hydrogen Bond Donor | Yes (from the -NH₂ group) | Suggests interaction with protic and polar aprotic solvents like alcohols, THF, and DMSO. |

| Hydrogen Bond Acceptor | Yes (from the ether oxygen and amino nitrogen) | Enhances affinity for polar and especially protic solvents. |

| LogP (Predicted) | ~2.5 - 3.0 | Indicates a greater affinity for organic phases over water, suggesting good solubility in many common organic solvents. |

Predicted Solubility Profile

Based on this analysis, we can forecast the solubility behavior across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the aniline moiety to form hydrogen bonds suggests good solubility. The solvent's hydrogen bond-donating and accepting capabilities can effectively solvate the polar head of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): Good to excellent solubility is expected. These solvents can accept hydrogen bonds and have strong dipole moments, allowing them to effectively solvate the polar part of the molecule without competing for hydrogen bond donation.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to low solubility is predicted. While the fluorinated tail provides some nonpolar character, the highly polar aniline group will resist dissolution in purely nonpolar environments. Toluene, with its aromatic ring, may show better results than aliphatic hydrocarbons like hexanes due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents have a moderate polarity and can solvate a wide range of organic compounds.

This predictive framework provides a starting point for solvent selection in process chemistry and for designing a comprehensive experimental validation plan.

Part 2: Experimental Determination of Solubility

To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Workflow for Solubility Determination

The following diagram outlines the critical steps for accurate solubility measurement.

Caption: Isothermal shake-flask workflow for solubility measurement.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Curve:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.

-

Analyze these standards by HPLC or UV-Vis to generate a standard curve of response (e.g., peak area) versus concentration. This is a self-validating system; a linear curve with R² > 0.999 is required before proceeding.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium, which can be visually confirmed. A starting point is ~50-100 mg in 2-5 mL of solvent.

-

Add a precisely known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The system's state at equilibrium is defined by the point at which the concentration of the solute in the solution is constant. To validate this, one can take measurements at multiple time points (e.g., 24h, 36h, 48h); if the concentration no longer changes, equilibrium has been achieved.

-

-

Sample Clarification:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the same temperature-controlled environment.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a syringe filter and dispense the clear, particle-free filtrate into a clean analysis vial. This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of your previously established calibration curve.

-

Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated filtrate by multiplying by the dilution factor. This final value is the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Part 3: Data Interpretation and Application

The quantitative data obtained should be compiled into a clear, comparative format. This allows for easy solvent screening for various applications.

Example Data Summary Table

| Solvent | Solvent Class | Polarity Index | Experimentally Determined Solubility at 25°C (mg/mL) | Notes |

| Toluene | Aromatic | 2.4 | [Insert Experimental Data] | Potential for π-π interactions. |

| Hexane | Aliphatic | 0.1 | [Insert Experimental Data] | Expected to be a poor solvent. |

| Dichloromethane | Chlorinated | 3.1 | [Insert Experimental Data] | Good general-purpose solvent. |

| Acetone | Ketone | 5.1 | [Insert Experimental Data] | Strong polar aprotic solvent. |

| Ethyl Acetate | Ester | 4.4 | [Insert Experimental Data] | Common solvent in chromatography and synthesis. |

| Acetonitrile | Nitrile | 5.8 | [Insert Experimental Data] | Highly polar aprotic solvent. |

| Methanol | Alcohol | 5.1 | [Insert Experimental Data] | Polar protic, capable of H-bonding. |

| Tetrahydrofuran (THF) | Ether | 4.0 | [Insert Experimental Data] | Strong polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | [Insert Experimental Data] | Very strong polar aprotic solvent. |

Logical Framework for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram illustrates a decision-making process based on solubility data.

Caption: Decision tree for application-specific solvent selection.

This structured approach, combining predictive analysis with a robust experimental protocol, provides a comprehensive framework for characterizing the solubility of this compound. By generating reliable, in-house data, researchers can de-risk process development, accelerate timelines, and ensure the success of their scientific objectives.

References

-

OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

A Comprehensive Safety and Handling Guide for 2-(1,1,2,2-Tetrafluoroethoxy)aniline

This guide provides an in-depth technical overview of the safety, handling, and toxicological considerations for 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 35295-34-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to foster a proactive safety culture when working with this fluorinated aromatic amine.

Understanding the Molecule: Structure and Inherent Reactivity

This compound is an aromatic amine featuring a tetrafluoroethoxy substituent. This unique combination of an aniline core, known for its potential toxicity, and a highly fluorinated side chain, which can influence metabolic pathways and physicochemical properties, necessitates a nuanced approach to its handling. The electron-withdrawing nature of the tetrafluoroethoxy group can modulate the reactivity and biological interactions of the aniline ring.

Key Chemical Information

| Property | Value | Source |

| CAS Number | 35295-34-2 | [1][2][3] |

| Molecular Formula | C₈H₇F₄NO | [1][3] |

| Molecular Weight | 209.14 g/mol | [1][3] |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully established, the available safety data sheets and the known hazards of related aniline compounds provide a strong basis for a precautionary approach.[4] The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its effects on the eyes, skin, and respiratory system.[4]

GHS Classification and Hazard Statements (Anticipated)

Based on data for analogous compounds, the following GHS classifications should be considered:

-

Acute Toxicity: Oral, Dermal, and Inhalation. Aniline and its derivatives are known to be toxic.[5][6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[4][7]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation.[4][8] Prolonged or repeated exposure may cause damage to organs, a known risk with aniline compounds.[5][6]

Hazard Pictograms:

-

Skull and Crossbones (GHS06): Acute Toxicity (fatal or toxic)

-

Health Hazard (GHS08): Carcinogenicity, Mutagenicity, Reproductive Toxicity, Target Organ Toxicity

-

Exclamation Mark (GHS07): Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Safe Handling and Engineering Controls: A Multi-Layered Approach

A robust safety protocol is paramount when handling this compound. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

Experimental Workflow for Safe Handling

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Vitrile®). Nitrile gloves may not offer sufficient protection for prolonged contact with aniline derivatives.[9] Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat should be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.

-

-

Hygiene Practices: Avoid all direct contact with the product.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures: Preparedness and Response

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[4] Give the victim water to drink. Seek immediate medical attention.[4] |

Spill Response

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Collect: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Toxicological and Ecological Profile

The health hazards of this compound have not been fully investigated.[4] However, the aniline backbone is a known toxicophore. Aniline is classified as a probable human carcinogen by the EPA, based on animal studies.[10][11] Chronic exposure to aniline can affect the blood's oxygen-carrying capacity.[6][10] The tetrafluoroethoxy group may alter the metabolic fate of the aniline moiety, potentially leading to the formation of reactive metabolites. The high persistence of per- and polyfluorinated substances (PFAS) in the environment is a significant concern.[12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these stringent protocols lies in the known systemic and carcinogenic risks associated with the aniline chemical class, which must be proactively managed.

References

- Oakwood Chemical. (2011, September 20). MSDS MATERIAL SAFETY DATA SHEET - this compound.

- PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.

- Fisher Scientific. (2015, March 19).

- Local Pharma Guide. (n.d.). This compound | C8H7F4NO.

- PubChem. (n.d.). This compound.

- Apollo Scientific. (n.d.). 2-(2H-Tetrafluoroethoxy)

- Fisher Scientific. (2008, June 22).

- Sigma-Aldrich. (2025, April 30).

- Angene Chemical. (2024, April 18).

- Sigma-Aldrich. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline 97.

- Sigma-Aldrich. (2024, September 8).

- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 2,3,4-TRIFLUORO ANILINE.

- Washington State University. (n.d.). Aniline. Environmental Health & Safety.

- Thermo Fisher Scientific. (2008, June 22).

- Santa Cruz Biotechnology. (n.d.). This compound.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)aniline.

- Safe Work Australia. (n.d.).

- EWG. (n.d.). 3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE | Substance.

- Vermont Department of Health. (n.d.). Aniline.

- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 3-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- Carl ROTH. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). Aniline.

Sources

- 1. CAS NO. 35295-34-2 | this compound | C8H7F4NO [localpharmaguide.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. oakwoodchemical.com [oakwoodchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. healthvermont.gov [healthvermont.gov]

- 11. epa.gov [epa.gov]

- 12. ewg.org [ewg.org]

A Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: A Versatile Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the diverse array of fluorinated building blocks, 2-(1,1,2,2-Tetrafluoroethoxy)aniline emerges as a particularly valuable synthon. Its unique electronic properties and structural features make it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, spectroscopic characterization, and potential applications of this compound, offering insights for researchers and professionals in the field of drug development.

Commercial Availability: Sourcing High-Purity this compound

A reliable supply of high-purity starting materials is paramount for reproducible and successful research and development. This compound, identified by CAS Number 35295-34-2 , is available from several reputable commercial suppliers specializing in fine chemicals and research compounds.

| Supplier | Product Name | Purity | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | Research Grade | Offered for proteomics research applications.[1] |

| Fluoropharm Co., Ltd. | This compound | ≥ 98% | Listed as a fluorinated pharmaceutical intermediate.[2] |

It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and characterization data. The molecular formula of this compound is C₈H₇F₄NO, and its molecular weight is 209.14 g/mol .[1]

Synthesis and Chemical Properties: Understanding the Core Moiety

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general strategy for introducing the 1,1,2,2-tetrafluoroethoxy group onto an aromatic ring typically involves the reaction of a corresponding phenol with tetrafluoroethylene (TFE) under basic conditions.

A related synthesis for 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate for the insecticide hexaflumuron, provides a conceptual framework. This process involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene. This suggests a plausible pathway for the synthesis of the title compound starting from 2-aminophenol.

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol [1] |

| CAS Number | 35295-34-2[1] |

The tetrafluoroethoxy group imparts a unique combination of lipophilicity and electronic effects. The high electronegativity of the fluorine atoms can influence the pKa of the aniline nitrogen and the overall electron distribution of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations.

Spectroscopic Characterization: A Guide to Structural Elucidation

Accurate structural confirmation is critical in drug development. Below is a summary of the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the tetrafluoroethoxy group. The aromatic region will likely display a complex splitting pattern due to the ortho-substitution. The single proton on the difluoromethyl group (-CF₂H) is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine and carbon atoms.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbons of the aromatic ring will appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing nature of the tetrafluoroethoxy group and the electron-donating amino group. The carbons of the tetrafluoroethoxy group will exhibit splitting due to coupling with the fluorine atoms.

FT-IR Spectroscopy:

The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the region of 1000-1350 cm⁻¹).

Mass Spectrometry:

The mass spectrum will show the molecular ion peak (M⁺) at m/z 209. Fragmentation patterns are likely to involve the loss of the tetrafluoroethoxy group or parts of it, as well as fragmentation of the aniline ring.

Applications in Drug Discovery and Development: A Scaffold for Innovation

Aniline and its derivatives are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can enhance the pharmacological properties of the resulting drug candidates.

Rationale for Use in Drug Design:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

-

Lipophilicity: The tetrafluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

-

Binding Affinity: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

Potential Therapeutic Areas:

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a building block for compounds targeting a variety of therapeutic areas, including:

-

Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

-

Neuroscience: For the development of drugs targeting CNS receptors and enzymes.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

Experimental Protocol: A Representative Synthetic Transformation

The aniline moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations. A common and important reaction is acylation to form an amide, which is a key step in the synthesis of many pharmaceutical compounds.

Protocol: N-Acetylation of this compound

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base serves to neutralize the acid generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-